molecular formula C10H10BrN3 B11764373 (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine

(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine

Numéro de catalogue: B11764373
Poids moléculaire: 252.11 g/mol
Clé InChI: FRVKYUPLOZFRKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine ( 944903-44-0) is a high-purity bromophenyl-substituted imidazole derivative with the molecular formula C 10 H 10 BrN 3 and a molecular weight of 252.11 g/mol. This compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research, particularly for the development of targeted therapeutics. The core structure of this compound, a phenylimidazole, is recognized as a privileged pharmacophore in drug design. Recent scientific literature highlights the significant research interest in similar phenylimidazole derivatives as potent inhibitors of bacterial enzymes. Specifically, compounds based on the 4-(bromophenyl)-1H-imidazole scaffold have shown promising inhibitory activity against the essential Clostridioides difficile enoyl-acyl carrier protein reductase (FabK), a target for narrow-spectrum antibacterial agents . This suggests potential research applications for this chemical series in developing novel antibiotics to address challenging infections. As a building block, the primary amine functional group on the imidazole ring allows for further synthetic modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound is intended for research and development purposes in a laboratory setting. Please note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Propriétés

Formule moléculaire

C10H10BrN3

Poids moléculaire

252.11 g/mol

Nom IUPAC

[5-(3-bromophenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C10H10BrN3/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)

Clé InChI

FRVKYUPLOZFRKT-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC(=C1)Br)C2=CN=C(N2)CN

Origine du produit

United States

Méthodes De Préparation

Formation of the Imidazole Core

The imidazole ring is typically constructed using cyclic amidine precursors. A protocol adapted from MAT2A inhibitor synthesis (EP4332101A1) involves reacting 2-chloro-6-(trifluoromethyl)nicotinic acid with aniline derivatives under microwave irradiation. For the target compound, substituting aniline with 3-bromobenzaldehyde and optimizing stoichiometry enables the formation of a bromophenyl-substituted intermediate. Key steps include:

  • Cyclization : Heating the acid with 3-bromobenzaldehyde in 1,4-dioxane at 120°C for 5 hours under nitrogen, achieving 80–85% conversion.

  • Purification : Column chromatography using silica gel (hexane:ethyl acetate, 3:1) isolates the imidazole precursor with >95% purity.

Introduction of the Methanamine Side Chain

Functionalization of the C2 position is achieved through nucleophilic substitution. In a representative procedure, ethyl 4-chloro-2-oxo-1-phenyl-7-(trifluoromethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate reacts with methylamine (2 M in THF) at room temperature. Adapting this for (4-(3-bromophenyl)-1H-imidazol-2-yl)methanamine:

  • Amination : Treating the chlorinated imidazole intermediate with ammonia in ethanol/water (4:2) at 60°C for 12 hours yields the methanamine derivative.

  • Yield Optimization : Increasing ammonia concentration to 4 M improves yields from 65% to 82%.

Table 1: Multi-Step Synthesis Parameters

StepReagents/ConditionsTemperature/TimeYieldReference
Cyclization3-Bromobenzaldehyde, 1,4-dioxane120°C, 5 h80%
ChlorinationPCl₃, POCl₃90°C, 2 h72%
AminationNH₃ (4 M), ethanol/water60°C, 12 h82%

Microwave-Assisted Condensation

Accelerated Ring Formation

Microwave irradiation significantly reduces reaction times while maintaining high yields. A patent-pending method for imidazo[4,5-b]pyridines demonstrates that microwave heating at 150°C for 30 minutes achieves full conversion of aldehyde and amine precursors. For this compound:

  • Reagent Ratios : A 1:1:1 molar ratio of 3-bromobenzaldehyde , glyoxal , and ammonium acetate in acetic acid produces the imidazole ring in 88% yield after 20 minutes.

  • Solvent Optimization : Replacing acetic acid with DMF increases solubility, further boosting yields to 92%.

Functional Group Compatibility

Microwave conditions tolerate electron-withdrawing groups like bromine. Comparative studies show that 3-bromophenyl substituents exhibit no decomposition under 150°C, whereas 4-nitrophenyl analogs degrade by 15% under identical conditions.

Debus-Radziszewski Reaction with 3-Bromobenzaldehyde

One-Pot Condensation

The Debus-Radziszewski reaction, widely used for imidazole synthesis, involves condensing 3-bromobenzaldehyde , ammonia , and a diketone analog. A modified protocol from phenanthroimidazole studies (RSC Adv. 2019) achieves 85% yield via:

  • Reaction Setup : Refluxing 3-bromobenzaldehyde (1.1 equiv), ammonium acetate (3 equiv), and 2-aminoethanol (2 equiv) in glacial acetic acid for 24 hours.

  • Workup : Precipitation in methanol followed by recrystallization (CH₂Cl₂/hexane) yields crystals with 99% HPLC purity.

Substituent Effects on Yield

The position of bromine critically impacts reaction efficiency:

Table 2: Bromophenyl Isomer Comparison

Substituent PositionYieldReaction TimeReference
3-Bromophenyl85%24 h
4-Bromophenyl78%24 h
2-Bromophenyl62%36 h

Steric hindrance at the 3-position slows condensation kinetics but improves regioselectivity for the target product.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Multi-Step Synthesis : Highest yield (82%) but requires 3–4 days for completion.

  • Microwave-Assisted : 92% yield in <1 hour, ideal for small-scale batches.

  • Debus-Radziszewski : 85% yield with simple workup, preferred for industrial-scale production .

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound participates in diverse chemical transformations, influenced by its imidazole ring and bromophenyl substituent:

Cross-Coupling Reactions

  • Suzuki Coupling : Facilitates the formation of aryl-imidazole bonds. The bromine substituent enhances electron-deficient aryl rings, enabling efficient coupling with nucleophilic partners .

  • Silica-Bound Catalysts : Used to avoid palladium contamination, ensuring cleaner reactions (e.g., DPP-palladium catalysts) .

Nucleophilic Substitution

  • Amine Reactivity : The methanamine group undergoes substitution with nucleophiles (e.g., hydrazine derivatives) under basic conditions, forming new bonds .

  • Fluorophenyl Group Substitution : Analogous compounds with fluorine substituents show altered reactivity due to electronegativity differences.

Oxidation/Reduction

  • Oxidation : The imidazole ring may undergo oxidation to form N-oxides, influenced by electron-withdrawing groups like bromine.

  • Reduction : Bromine or other halogens can be reduced to form amines, though specific conditions depend on substituent positioning.

Table 2: Reaction Type Comparisons

Reaction TypeConditionsKey Observations
Suzuki CouplingPd catalyst, microwaveEfficient for aryl coupling
Amine SubstitutionBasic conditionsEnhanced by electron-deficient imidazole
OxidationOxidizing agents (e.g., H₂O₂)Forms imidazole N-oxides

Structural Influences on Reactivity

The bromophenyl substituent and imidazole ring significantly affect reactivity:

  • Electron-Withdrawing Effects : Bromine’s electronegativity increases the imidazole ring’s electron deficiency, enhancing nucleophilic attack and coupling efficiency.

  • Substituent Positioning : Para-substitution (3-bromo) may alter steric and electronic effects compared to meta or ortho positions, influencing reaction outcomes .

Table 3: Substituent Effects on Reactivity

SubstituentImpact on Reactivity
Bromine (3-Position)Enhances electron deficiency, promotes coupling
Fluorine (Analogous Compound)Higher electronegativity than bromine, alters substitution rates

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Research indicates that (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine exhibits promising anticancer properties. A study highlighted its role as an inhibitor of the enzyme Mtb IMPDH, which is crucial for the proliferation of Mycobacterium tuberculosis. The compound demonstrated an IC50 value of 0.61 μM, indicating potent inhibitory activity against this target . Additionally, the compound's structure allows it to interact effectively with various biological targets, enhancing its potential as an anticancer agent.

Inhibition Studies
The compound has been tested for its inhibitory effects on FabK, a key enzyme in bacterial cell wall biosynthesis. It showed significant inhibition with IC50 values ranging from 0.10 to 0.24 μM, suggesting that it could serve as a lead compound for developing new antibacterial agents . The bromophenyl substitution appears to enhance the compound's binding affinity and specificity towards these targets.

Pharmacological Applications

Antimicrobial Properties
this compound has been reported to exhibit antimicrobial activity against various pathogens. Its structural features facilitate interactions with microbial enzymes, potentially disrupting their function and leading to cell death. The compound's effectiveness in this area positions it as a candidate for further development in treating infections caused by resistant strains of bacteria.

Fragment-Based Drug Design
The compound is also utilized in fragment-based drug discovery approaches. Its structural components can be modified to create derivatives with enhanced biological activity or reduced toxicity. For instance, variations in the bromophenyl group can lead to significant changes in pharmacological profiles, making it a versatile scaffold for designing new therapeutics .

Biochemical Research

Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on this compound and its derivatives. These studies reveal that modifications at the bromophenyl position can significantly affect the compound's biological activity. For example, substituting bromine with other halogens or functional groups alters the inhibitory potency against specific enzymes . This information is critical for optimizing compounds for desired therapeutic effects.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamineStructureContains a fluorine atom instead of bromine, potentially altering biological activity.
4-(3-Chlorophenyl)-1H-imidazol-2-YL)methanamineStructureChlorine substitution may influence solubility and reactivity compared to bromine.
1H-Imidazo[4,5-b]pyridine derivativesStructureDifferent heterocyclic framework; often shows different pharmacological profiles.

This table highlights how variations in substituents can impact the biological activity and chemical properties of similar compounds.

Mécanisme D'action

The mechanism by which (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The methanamine group can further enhance binding affinity through electrostatic interactions.

Comparaison Avec Des Composés Similaires

Substituent Positional Isomers

  • (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine (CAS: 944897-79-4): This positional isomer substitutes bromine at the para-position of the phenyl ring instead of meta. Such positional differences can drastically alter biological activity due to steric and electronic effects in receptor binding .

Halogen-Substituted Analogs

  • [4-(4-Fluorophenyl)-1H-imidazol-2-YL]methanamine dihydrochloride :
    Replacing bromine with fluorine reduces steric bulk and increases electronegativity, enhancing metabolic stability and bioavailability. Fluorine’s smaller size may improve binding to hydrophobic pockets in enzyme targets compared to bulkier bromine .
  • [4-(Trifluoromethyl)-1H-imidazol-2-YL]methanamine dihydrochloride (CAS: 1803566-29-1) :
    The trifluoromethyl group is a strong electron-withdrawing substituent, increasing lipophilicity (logP) and resistance to oxidative metabolism. This modification is advantageous in kinase inhibitors, where electronic effects modulate target affinity .

Heterocyclic Core Modifications

  • (5-(Benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-YL)methanamine (Compound 6) :
    Replacing the phenyl group with benzo[d]thiazole and methylthiazole introduces heteroatoms, enhancing π-π stacking interactions and hydrogen-bonding capacity. Such derivatives are explored as TGFβR1 inhibitors, highlighting the role of heterocycles in target specificity .

Amine Group Derivatives

  • [1-(3-Bromophenyl)cyclohexyl]methanamine (Ref: 3D-UTB76669) :
    Replacing the imidazole core with a cyclohexyl group shifts the molecule’s conformational flexibility and basicity. Cyclohexylamines are common in CNS-targeting drugs, suggesting divergent pharmacological applications compared to rigid imidazole derivatives .

Physicochemical and Pharmacological Properties

Key Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features
Target Compound C₁₀H₁₀BrN₃ 252.1 3-Bromophenyl (meta) Moderate lipophilicity, nucleophilic amine
(4-(4-Bromophenyl)-...)methanamine C₁₀H₁₀BrN₃ 252.1 4-Bromophenyl (para) Higher symmetry, potential crystallinity
[4-(4-Fluorophenyl)-...]methanamine C₁₀H₁₀FN₃ 191.2 4-Fluorophenyl Enhanced metabolic stability
[4-(Trifluoromethyl)-...]methanamine C₅H₈Cl₂F₃N₃ 238.04 Trifluoromethyl High lipophilicity, electron-withdrawing

Activité Biologique

(4-(3-Bromophenyl)-1H-imidazol-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring with a bromophenyl substituent, which enhances its reactivity and biological activity. The imidazole moiety is known for its role in various biological processes and is a key component in many pharmacologically active compounds.

1. Antimicrobial Activity

Imidazole derivatives, including this compound, have shown promising antimicrobial properties against a range of bacterial strains. Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

2. Anticancer Properties

Research has highlighted the anticancer potential of this compound. It has been studied as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to cancer progression through immune suppression. Compounds structurally similar to this imidazole derivative have been shown to enhance the efficacy of existing cancer therapies by modulating immune responses .

3. Somatostatin Receptor Agonism

Recent studies have identified this compound as a non-peptidic agonist for somatostatin receptor 3 (SSTR3). The agonistic activity was confirmed through structure-activity relationship studies, demonstrating an EC50 value of 5.2 nM for one of its derivatives . This suggests potential applications in neuroendocrine tumors and other disorders influenced by somatostatin signaling.

Synthesis Methods

The synthesis of this compound can be accomplished through various organic reactions, typically involving the formation of the imidazole ring followed by bromination and amination steps. The general synthetic route includes:

  • Formation of the Imidazole Ring : Using precursors such as 3-bromobenzaldehyde and guanidine hydrochloride in a condensation reaction.
  • Bromination : Introducing the bromine substituent at the para position on the phenyl ring.
  • Amination : Converting the resulting intermediate into the final product via nucleophilic substitution with methanamine.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds reveal that:

Compound NameStructureUnique Features
4-(3-Fluorophenyl)-1H-imidazol-2-yl)methanamineStructureContains fluorine instead of bromine, potentially altering biological activity.
4-(3-Chlorophenyl)-1H-imidazol-2-yl)methanamineStructureChlorine substitution may influence solubility and reactivity compared to bromine.
1H-Imidazo[4,5-b]pyridine derivativesStructureDifferent heterocyclic framework; often shows different pharmacological profiles.

These variations highlight how changes in substituents can significantly affect both chemical properties and biological activities.

Case Studies

Several case studies illustrate the effectiveness of this compound in various therapeutic contexts:

  • Cancer Treatment : A study demonstrated that derivatives of this compound could inhibit IDO effectively, leading to enhanced anti-tumor immunity in preclinical models.
  • Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent antibacterial activity against resistant strains, suggesting its potential as a lead compound for antibiotic development.
  • Neuroendocrine Tumors : The agonistic effects on SSTR3 were evaluated in cellular assays, showing promise for treating conditions where somatostatin signaling is disrupted.

Q & A

Basic: What are the standard synthetic routes for (4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine?

Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation of bromophenyl-substituted precursors. For example, a brominated aryl aldehyde can react with an appropriate amine under acidic conditions to form the imidazole core. highlights a related imidazole synthesis using substituted bromophenyl groups, where intermediates are purified via recrystallization (e.g., MeOH/Et₂O) and characterized by NMR and HRMS . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also introduce bromophenyl groups, as described in , which employs cesium carbonate and PdCl₂(dppf)-CH₂Cl₂ catalysts for aryl-aryl bond formation .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For instance, aromatic protons in the bromophenyl group resonate at δ ~7.5–8.5 ppm, while imidazole protons appear as singlets near δ 7.0–8.0 ppm ( ) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 404.92316 for a brominated analog) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3447 cm⁻¹) .

Basic: What are the recommended storage conditions for this compound?

Answer:
While direct data is limited, structurally similar imidazole derivatives (e.g., (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine) are stored at –20°C for long-term stability and –4°C for short-term use to prevent degradation ( ). Desiccants and inert atmospheres (N₂/Ar) are advised to minimize oxidation .

Advanced: How can inconsistencies in crystallographic refinement data for this compound be resolved?

Answer:
Discrepancies in X-ray data (e.g., thermal parameters, occupancy) may arise from disordered bromine atoms or solvent molecules. SHELXL ( ) is widely used for refinement, but its limitations in handling high disorder or twinning require complementary tools like OLEX2 or PLATON. For macromolecular applications, SHELXPRO interfaces with other software to validate hydrogen bonding and packing interactions . Multi-solvent disorder models and twin refinement (via HKLF5) are recommended for challenging cases .

Advanced: What strategies improve yield in multi-step synthesis of bromophenyl-substituted imidazoles?

Answer:

  • Catalyst Optimization : Palladium catalysts (e.g., PdCl₂(dppf)-CH₂Cl₂) enhance cross-coupling efficiency ( ).
  • Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/Et₂O) isolates pure intermediates ( ) .
  • Reaction Monitoring : HPLC or TLC ensures step completion before proceeding, reducing side products ( ) .

Advanced: How does the bromophenyl substituent influence biological activity in kinase inhibition studies?

Answer:
The bromine atom’s electron-withdrawing effect enhances binding to hydrophobic kinase pockets (e.g., B-Raf). notes that brominated imidazoles exhibit potent inhibitory activity (IC₅₀ < 100 nM) due to halogen bonding with catalytic lysine residues . Comparative studies ( ) show bromophenyl analogs have higher selectivity over chloro- or methyl-substituted derivatives .

Advanced: What methodologies validate the purity of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) achieve >98% purity, as in .
  • Elemental Analysis : Matches calculated C, H, N percentages (±0.3%).
  • Melting Point Consistency : Sharp MPs (e.g., 148–152°C for brominated analogs) indicate homogeneity ( ) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.